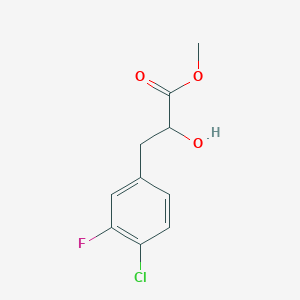

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate

描述

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate (CAS 1698537-78-8) is an ester derivative featuring a 4-chloro-3-fluorophenyl aromatic ring and a 2-hydroxypropanoate backbone. The compound’s structure combines halogenated aromatic substituents with a hydroxyl group on the propanoate chain, which may influence its physicochemical properties and biological interactions.

属性

分子式 |

C10H10ClFO3 |

|---|---|

分子量 |

232.63 g/mol |

IUPAC 名称 |

methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |

InChI 键 |

ZMXQGNZRYOSWKZ-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate.

化学反应分析

Types of Reactions

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate.

Reduction: Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.

Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

相似化合物的比较

Substitution Patterns on the Aromatic Ring

The position and type of halogen substituents significantly alter electronic and steric properties:

- Methyl 3-(4-Fluorophenyl)-2-Hydroxypropanoate (CAS 124980-98-9): Substitution: Single fluorine atom at the para position. The lack of chlorine may decrease electrophilicity, affecting reactivity in substitution reactions .

- Methyl 3-(2-Chlorophenyl)-2-Hydroxypropanoate (CAS 133373-32-7): Substitution: Chlorine at the ortho position. Impact: Ortho-substitution introduces steric hindrance, which may restrict rotation around the C–C bond and reduce binding affinity in enzyme interactions .

- Ethyl 2-Amino-3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoate (CAS 1498207-35-4): Substitution: Same aromatic ring as the target compound but with an ethyl ester and an additional amino group. Impact: The amino group introduces basicity, enhancing water solubility. The ethyl ester increases lipophilicity compared to the methyl ester .

生物活性

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has the following characteristics:

- Molecular Formula : C₁₀H₉ClF O₃

- Molecular Weight : Approximately 232.63 g/mol

- Functional Groups : Hydroxyl group (-OH), chloro and fluoro substituents on the aromatic ring

The presence of both chlorine and fluorine enhances the compound's lipophilicity and reactivity, which is crucial for its biological interactions.

Research indicates that methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate functions as a histone deacetylase inhibitor (HDACI) . HDACIs are known to influence gene expression by modifying histones, which can lead to altered cellular processes such as apoptosis and cell cycle regulation. This mechanism is particularly relevant in cancer therapy, where the modulation of gene expression can inhibit tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate and its derivatives:

- Cell Lines Tested : The compound has shown significant antiproliferative effects on various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells.

- IC50 Values : The IC50 values for these cell lines were found to be comparable to established chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate

| Cell Line | IC50 Value (µM) | Comparison Agent | IC50 Value (µM) |

|---|---|---|---|

| HCT-116 | ~5.0 | Doxorubicin | ~5.5 |

| HeLa | ~4.8 | Doxorubicin | ~5.5 |

Interaction Studies

Molecular docking studies have revealed that methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate can effectively bind to specific targets such as histone deacetylases. This binding leads to alterations in gene expression profiles associated with cancer progression, thus underscoring its potential in developing targeted therapies .

Case Studies and Research Findings

- In Vivo Studies : Preliminary animal studies have indicated that treatment with methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate resulted in reduced tumor size in xenograft models, supporting its efficacy as an anticancer agent.

- Combination Therapies : Research has also explored the synergistic effects of combining this compound with other chemotherapeutics, showing enhanced efficacy compared to monotherapy approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。